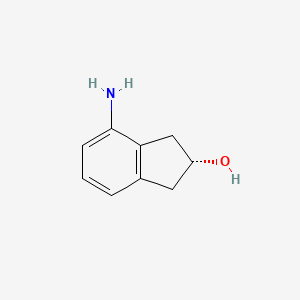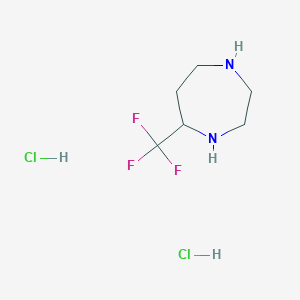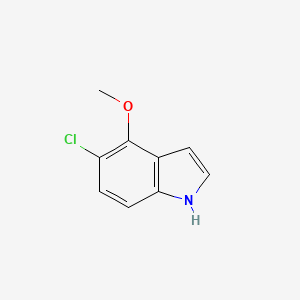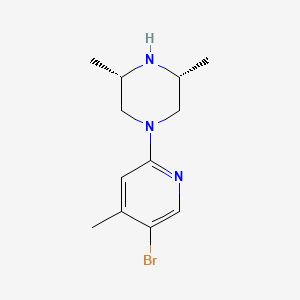![molecular formula C7H5BrN2O B15051540 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-C]pyridin-1-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves the bromination of a pyrrolo[3,4-C]pyridin-1-one precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.
科学研究应用
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to the target. The compound may also undergo metabolic transformations that activate or deactivate its biological activity .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have similar heterocyclic frameworks and are studied for their potential as kinase inhibitors.
Uniqueness
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.
属性
分子式 |
C7H5BrN2O |
|---|---|
分子量 |
213.03 g/mol |
IUPAC 名称 |
6-bromo-2,3-dihydropyrrolo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-5-4(2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11) |
InChI 键 |
IZYHYCYPUYZETO-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CN=C(C=C2C(=O)N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


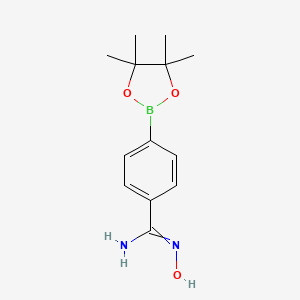
![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
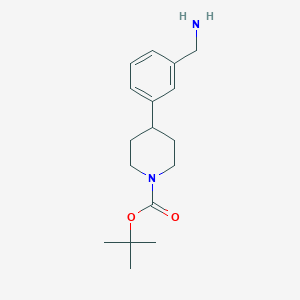
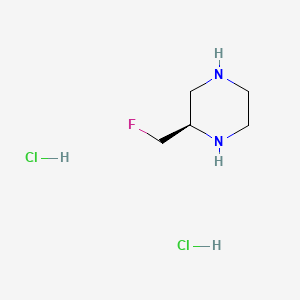
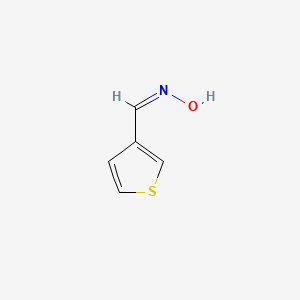
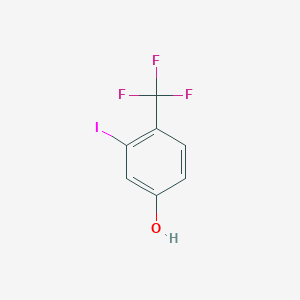
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
